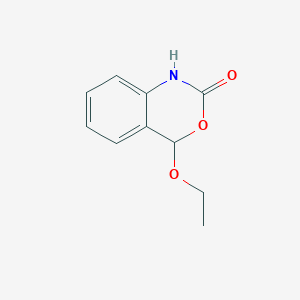![molecular formula C6H11ClO B14512872 2-[(2-Chloroethenyl)oxy]-2-methylpropane CAS No. 62613-92-7](/img/structure/B14512872.png)
2-[(2-Chloroethenyl)oxy]-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloroethenyl)oxy]-2-methylpropane is an organic compound with a unique structure that includes a chloroethenyl group and a methylpropane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethenyl)oxy]-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropene in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Elimination: Strong bases such as sodium ethoxide are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Substitution: Products include ethers or other substituted derivatives.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols or ketones are formed.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloroethenyl)oxy]-2-methylpropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Chloroethenyl)oxy]-2-methylpropane involves its interaction with molecular targets such as enzymes or receptors. The chloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: Similar structure but lacks the ethenyl group.
2-Chloroethanol: Contains the chloroethenyl group but lacks the methylpropane backbone.
2-Methylpropene: Contains the methylpropane backbone but lacks the chloroethenyl group.
Uniqueness
2-[(2-Chloroethenyl)oxy]-2-methylpropane is unique due to the presence of both the chloroethenyl group and the methylpropane backbone, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
62613-92-7 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
2-(2-chloroethenoxy)-2-methylpropane |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)8-5-4-7/h4-5H,1-3H3 |
InChI-Schlüssel |
AMBNTSVOZIUZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


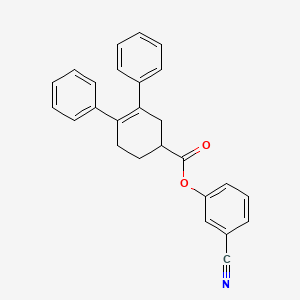
![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)
![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
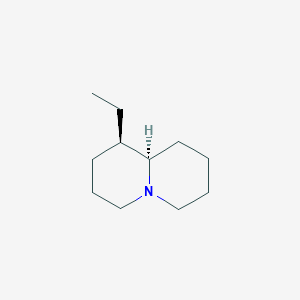
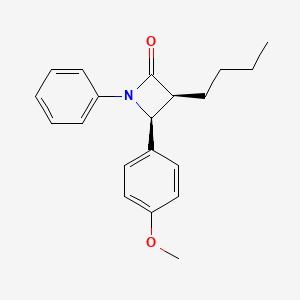

![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
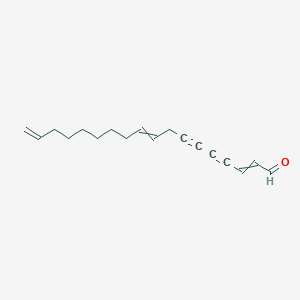

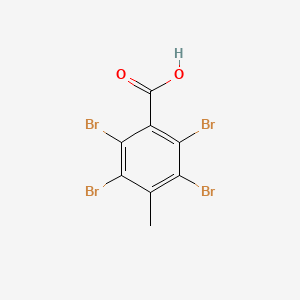
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
